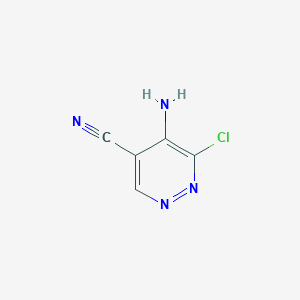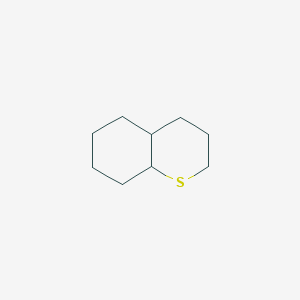
Octahydro-2H-thiochromene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydro-2H-thiochromene is a sulfur-containing heterocyclic compound that belongs to the thiochromene family. These compounds are known for their diverse biological and pharmaceutical activities, including anticancer, antibacterial, and antioxidant properties . The structure of this compound consists of a benzene ring fused with a sulfur-containing six-membered ring, making it a unique and versatile scaffold in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-2H-thiochromene can be achieved through various methods. One common approach is the thia-Michael condensation reaction, which involves the reaction of 2-mercaptobenzaldehyde with an α,β-unsaturated carbonyl compound . This reaction typically requires a base catalyst and can be carried out under mild conditions.
Another method involves the use of amidine-based catalysts for the enantioselective synthesis of chiral 2-substituted thiochromenes. This process transforms α,β-unsaturated thioesters into the desired product with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Octahydro-2H-thiochromene undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfur atom into a sulfoxide or sulfone, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the double bonds within the compound, leading to different hydrogenated derivatives.
Substitution: Substitution reactions can introduce various functional groups into the thiochromene ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydrogenated derivatives, and various substituted thiochromenes .
Applications De Recherche Scientifique
Octahydro-2H-thiochromene has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mécanisme D'action
The mechanism of action of octahydro-2H-thiochromene involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting key signaling pathways. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and inhibit oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-thiochromene: Similar in structure but lacks the hydrogenation present in octahydro-2H-thiochromene.
4H-thiochromene: Another sulfur-containing heterocycle with different biological activities.
Chromene: Oxygen-containing analogs with diverse biological profiles.
Uniqueness
This compound is unique due to its fully hydrogenated structure, which imparts different chemical and biological properties compared to its partially hydrogenated or non-hydrogenated counterparts . This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
29100-30-9 |
|---|---|
Formule moléculaire |
C9H16S |
Poids moléculaire |
156.29 g/mol |
Nom IUPAC |
3,4,4a,5,6,7,8,8a-octahydro-2H-thiochromene |
InChI |
InChI=1S/C9H16S/c1-2-6-9-8(4-1)5-3-7-10-9/h8-9H,1-7H2 |
Clé InChI |
ILOILTHGYLSHSI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)CCCS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


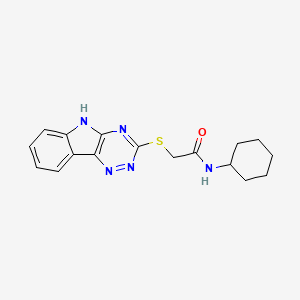
![(3,5-Dimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-2-YL)methanol](/img/structure/B13097608.png)
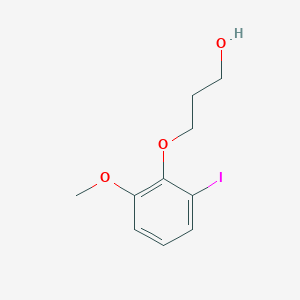
![5,7-Dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride](/img/structure/B13097619.png)
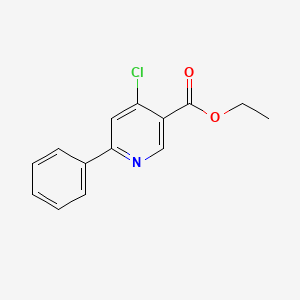
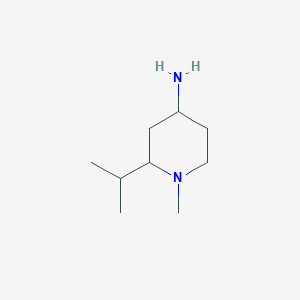


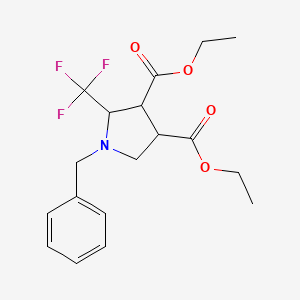
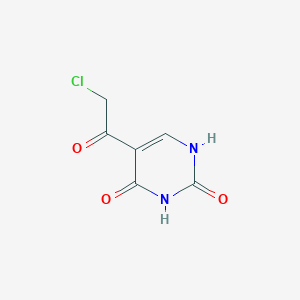
![3,6-Dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B13097661.png)
![7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B13097664.png)
